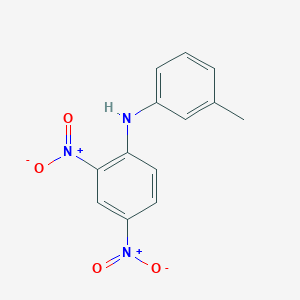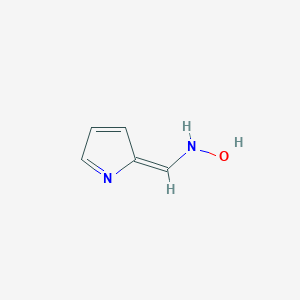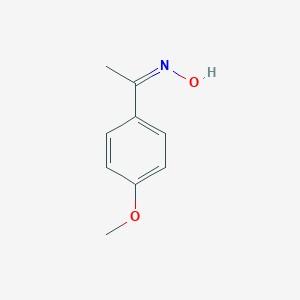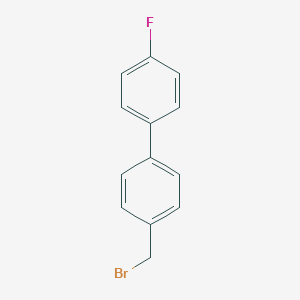![molecular formula C12H9IN4S2 B185715 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione CAS No. 3438-89-9](/img/structure/B185715.png)
7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the imidazo[4,5-d]pyridazine family, which is known for its diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione is not fully understood. However, it has been proposed to act through various pathways, including inhibition of DNA synthesis, induction of apoptosis, and modulation of signaling pathways. It has also been reported to interact with various molecular targets such as kinases, receptors, and enzymes.
Biochemical and Physiological Effects:
7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and viruses. Additionally, it has been reported to modulate various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione has several advantages and limitations for lab experiments. One of the advantages is its potent activity against various cancer cell lines and drug-resistant strains of bacteria and viruses. It is also relatively easy to synthesize and purify. However, one of the limitations is its poor solubility in aqueous solutions, which can make it challenging to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione. One of the directions is to further elucidate its mechanism of action and molecular targets. This can help to optimize its activity and reduce potential side effects. Another direction is to explore its potential applications in combination therapy with other drugs. This can help to enhance its activity and overcome potential drug resistance. Additionally, there is a need to explore its pharmacokinetic and pharmacodynamic properties to optimize its dosing and administration. Overall, the research on 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione has shown promising results and has the potential to contribute to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione involves the reaction of 4-iodobenzyl mercaptan with 5,6-dihydroimidazo[4,5-d]pyridazine-4-thione in the presence of a base. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified through various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione has been extensively studied for its potential applications in drug discovery and development. This compound has shown promising results in various preclinical studies for the treatment of cancer, infectious diseases, and neurological disorders. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown activity against drug-resistant strains of bacteria and viruses.
Eigenschaften
CAS-Nummer |
3438-89-9 |
|---|---|
Produktname |
7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione |
Molekularformel |
C12H9IN4S2 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
4-[(4-iodophenyl)methylsulfanyl]-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione |
InChI |
InChI=1S/C12H9IN4S2/c13-8-3-1-7(2-4-8)5-19-12-10-9(14-6-15-10)11(18)16-17-12/h1-4,6H,5H2,(H,14,15)(H,16,18) |
InChI-Schlüssel |
RAERVOCEXFDIDP-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CSC2=C3C(=NC=N3)C(=S)NN2)I |
SMILES |
C1=CC(=CC=C1CSC2=NNC(=S)C3=C2NC=N3)I |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=C3C(=NC=N3)C(=S)NN2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)


![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)

![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)





![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)